2,2,2-三氘乙酸

描述

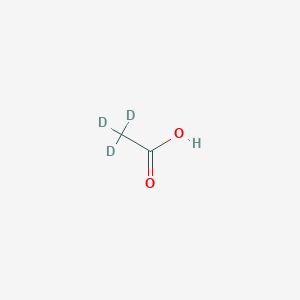

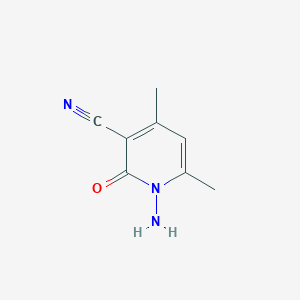

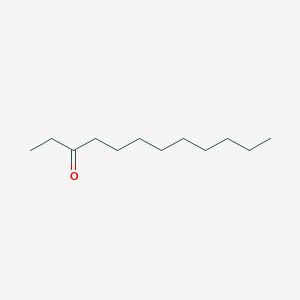

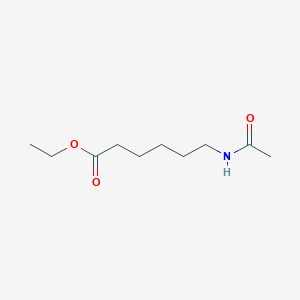

2,2,2-Trideuterioacetic acid (TDAA) is a compound of the carboxylic acid family that has been studied extensively for its unique properties. TDAA is a trideuterated form of acetic acid, meaning that it contains three deuterium atoms in its molecular structure instead of the usual hydrogen atoms. This makes TDAA a valuable tool for scientists and researchers, as it has different reactivity and properties than its non-deuterated counterpart.

科学研究应用

分析化学与检测

2,2,2-三氘乙酸在分析化学领域经常被使用。例如,它被用作反相液相色谱中的流动相添加剂,用于蛋白质的分析。其独特的性质为蛋白质提供了对称和窄的峰形,尽管它可能由于离子对和喷雾不稳定而降低质谱灵敏度。这导致对酸性和碱性流动相添加剂进行评估,用于治疗蛋白质的LC-MS分析,表明像10mM甲酸缓冲液pH 3这样的替代品相比三氟乙酸(TFA)可以提高质谱灵敏度 (Bobály et al., 2015)。

有机化学与合成

在有机合成中,2,2,2-三氘乙酸因其独特的性质而被利用。例如,通过从高度α-氟化的双氢醇中释放三氟乙酸生成的二氟甲基负离子的氘代是从甲基酮和磺酮中组装氘代二氟甲基酮和磺酮的关键转化。这种方法因其多功能性和温和性而备受关注,适用于甲基酮和磺酮,无需担心过度或不足氟化 (Sowaileh et al., 2017)。

同位素标记和药物开发

2,2,2-三氘乙酸在药物化合物的同位素标记中发挥着关键作用,这是药物开发中用于研究药物吸收和代谢的关键过程。一种光还原介导的氢原子转移协议可以高效且选择性地在单步中在α-氨基sp3碳氢键上安装氘和氚,使用同位素标记的水作为氢同位素的来源。这种方法已成功应用于药物分子中氘和氚的高度掺入,满足了配体结合测定和吸收、分布、代谢和排泄研究的要求 (Loh et al., 2017)。

安全和危害

作用机制

Acetic acid-2,2,2-d3, also known as Acetic acid-C,C,C-d3 or 2,2,2-Trideuterioacetic acid, is a deuterated form of acetic acid . It is primarily used in the realm of chemical research to study reaction mechanisms and the dynamics of chemical processes . Its incorporation of deuterium, a stable isotope of hydrogen, allows it to act as a stable isotopic label that can be tracked using various spectroscopic techniques .

Target of Action

Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood .

Mode of Action

The deuterium atoms in the compound allow it to be tracked using various spectroscopic techniques, providing valuable insights into reaction mechanisms and the dynamics of chemical processes .

Biochemical Pathways

One pathway that involves acetic acid is the wood–ljungdahl pathway, which comprises two branches that convert co2 to formic acid and co, respectively, which are then combined to generate acetyl-coa and acetic acid .

生化分析

Biochemical Properties

Acetic acid-2,2,2-d3 plays a significant role in biochemical reactions. It is involved in the formation of acetyl-CoA, a crucial molecule in metabolism that participates in many biochemical reactions . Acetyl-CoA is a central metabolic intermediate that links glycolysis and beta-oxidation to the tricarboxylic acid cycle and participates in protein acetylation .

Cellular Effects

Acetic acid-2,2,2-d3 has a toxic effect on most microorganisms at concentrations as low as 0.5 wt% . This toxic effect results mostly from acetic acid dissociation inside microbial cells, causing a decrease of intracellular pH and metabolic disturbance by the anion, among other deleterious effects .

Molecular Mechanism

The molecular mechanism of Acetic acid-2,2,2-d3 involves its conversion to acetyl-CoA, a key molecule in many biochemical reactions . This conversion is facilitated by acyl-CoA short-chain synthetases . Acetyl-CoA then participates in various metabolic pathways, influencing cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the presence of acetic acid can suppress the formation of nitrate to different extents in laboratory settings .

Metabolic Pathways

Acetic acid-2,2,2-d3 is involved in the formation of acetyl-CoA, a central molecule in many metabolic pathways . Acetyl-CoA plays a pivotal role in the tricarboxylic acid cycle, fatty acid synthesis, and protein acetylation .

Subcellular Localization

The subcellular localization of Acetic acid-2,2,2-d3 is not well-defined. Its product, acetyl-CoA, is found in multiple cellular compartments, including the cytoplasm, mitochondria, and nucleus, where it participates in various metabolic processes .

属性

IUPAC Name |

2,2,2-trideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149534 | |

| Record name | Acetic acid-C,C,C-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1112-02-3, 79562-15-5 | |

| Record name | Acetic acid-C,C,C-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid-C,C,C-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETIC ACID-2-13C, 2,2,2-d3, * ATOM % 13C,* ATOM % D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid-2,2,2-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)